Ethyl 2-(2,3,6-trichlorophenyl)acetate

Description

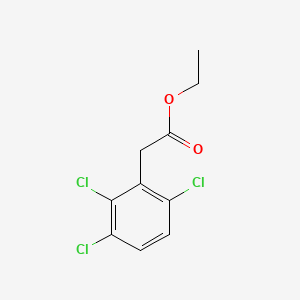

Ethyl 2-(2,3,6-trichlorophenyl)acetate is an organochlorine compound characterized by a phenyl ring substituted with chlorine atoms at the 2, 3, and 6 positions, linked to an ethyl acetate group. Chlorinated aromatic esters like this are often utilized in agrochemicals, pharmaceuticals, or as intermediates in organic synthesis due to their stability and lipophilicity.

Properties

IUPAC Name |

ethyl 2-(2,3,6-trichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O2/c1-2-15-9(14)5-6-7(11)3-4-8(12)10(6)13/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGVEVLMNXVQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,3,6-trichlorophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(2,3,6-trichlorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3,6-trichlorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

Oxidation: 2-(2,3,6-trichlorophenyl)acetic acid.

Reduction: 2-(2,3,6-trichlorophenyl)ethanol.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,3,6-trichlorophenyl)acetate is utilized in a wide range of scientific research fields:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

Biology: Researchers use it to study the effects of chlorinated aromatic compounds on biological systems.

Medicine: It is investigated for potential pharmaceutical applications, particularly in the development of new drugs.

Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(2,3,6-trichlorophenyl)acetate exerts its effects involves interactions with various molecular targets. The chlorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-(2,3-Dichlorophenoxy)Acetate

- Structure: Phenoxy-linked acetate with 2,3-dichloro substitution.

- Key Differences: The target compound has a direct phenyl-acetate bond, whereas this analog features an oxygen bridge (phenoxy group). One fewer chlorine atom (2,3-dichloro vs. 2,3,6-trichloro).

- Implications: The phenoxy group may increase susceptibility to hydrolysis compared to the phenyl acetate structure. Reduced lipophilicity due to fewer chlorine atoms.

Ethyl 2-Phenylacetoacetate

- Structure : Phenyl group attached to an acetoacetate ester (contains a ketone group).

- Key Differences :

- The absence of chlorine substituents and the presence of a β-ketoester group.

- Implications: The β-ketoester enables keto-enol tautomerism, enhancing reactivity in condensation reactions (e.g., Knorr quinoline synthesis). Lower environmental persistence compared to chlorinated analogs.

Ethyl (2Z)-2-Chloro-2-[2-(2,4,5-Trichlorophenyl)Hydrazin-1-Ylidene]Acetate

- Structure : Hydrazineylidene moiety with 2,4,5-trichlorophenyl and chloro-substituted acetate.

- Additional chlorine at position 4 on the phenyl ring.

- Implications :

- Likely applications in dye synthesis or metal chelation due to the hydrazine structure.

- Higher molecular weight (329.99 g/mol) compared to the target compound.

Triclopyr-Ethyl

- Structure : Ethyl ester of trichloropyridinyloxy acetate.

- Key Differences :

- Pyridine ring instead of benzene, with chlorine substituents.

- Implications :

- Widely used as an herbicide due to systemic translocation in plants.

- The heterocyclic pyridine ring enhances bioavailability compared to purely aromatic systems.

Succinic Acid, Propyl 2,3,6-Trichlorophenyl Ester

- Structure : Succinate ester with 2,3,6-trichlorophenyl and propyl chains.

- Key Differences :

- Longer ester chain (succinate vs. acetate) and propyl group.

- The succinate backbone may improve flexibility in polymer matrices.

Data Table: Comparative Analysis of Key Properties

*Estimated based on structural analogs.

Key Findings and Implications

- Chlorine Substitution : Increasing chlorine atoms (e.g., 2,3,6-trichloro vs. 2,3-dichloro) enhances lipophilicity and environmental persistence but may elevate toxicity concerns .

- Ester Group Variations: Acetate esters (target compound) are more hydrolytically stable than phenoxy-linked analogs, which are prone to cleavage .

- Applications : Chlorinated phenyl acetates are prevalent in agrochemicals, while β-ketoesters (e.g., ) are leveraged in medicinal chemistry .

Biological Activity

Ethyl 2-(2,3,6-trichlorophenyl)acetate is a compound of interest due to its potential biological activity and applications in various fields, including medicine and environmental science. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of ethyl acetate and 2,3,6-trichlorophenol. The presence of chlorine atoms on the phenyl ring significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its hydrolysis to yield 2,3,6-trichlorophenol. This active form can interact with various biomolecules such as enzymes and receptors:

- Hydrolysis : The ester group undergoes hydrolysis to release 2,3,6-trichlorophenol.

- Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows for potential binding to biological receptors, influencing physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and demonstrated varying levels of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages:

- Cytokine Production : The compound reduced the levels of TNF-α and IL-6 by approximately 50% at a concentration of 10 µM.

- Mechanism : This effect is likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies

-

Study on Antimicrobial Activity :

A study conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was highlighted as a potential mechanism for its antimicrobial action. -

Anti-inflammatory Research :

In a controlled laboratory experiment, the anti-inflammatory effects were assessed using RAW264.7 macrophage cells treated with lipopolysaccharide (LPS). This compound significantly reduced inflammation markers compared to untreated controls.

Environmental Impact

This compound is also studied for its ecotoxicological effects in aquatic environments. Research indicates that compounds with similar structures can bioaccumulate and exert toxic effects on aquatic organisms:

- Toxicity Testing : Ecotoxicological assessments revealed that concentrations above 10 µg/L could adversely affect fish embryos' development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.